CephaelineHydrobromide
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Overview
Description
CephaelineHydrobromide is a natural alkaloid extracted from the roots of the Cephaelis ipecacuanha plant. It has been traditionally used as an emetic and expectorant in medicine. In recent years, it has gained attention for its potential therapeutic applications in various fields of research, including medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
CephaelineHydrobromide can be synthesized through the methylation of cephaeline. The process involves dissolving cephaeline in methanol and reacting it with hydrobromic acid to form this compound . The reaction conditions typically include maintaining a low temperature to ensure the stability of the compound during the synthesis.
Industrial Production Methods
In industrial settings, this compound is produced by extracting cephaeline from the Cephaelis ipecacuanha plant roots, followed by its methylation and subsequent reaction with hydrobromic acid. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CephaelineHydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
CephaelineHydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of alkaloids.
Biology: It is studied for its potential effects on cellular processes and its role in signal transduction pathways.
Medicine: It has been explored for its potential therapeutic effects, including its use as an anti-cancer agent and in the treatment of parasitic infections.
Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
CephaelineHydrobromide exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the elongation of the polypeptide chain. This mechanism is similar to that of other alkaloids derived from the Cephaelis ipecacuanha plant .
Comparison with Similar Compounds
Similar Compounds
EmetineHydrochloride: Another alkaloid derived from the same plant, used for similar therapeutic purposes.
CephaelineHydrochloride: A closely related compound with similar pharmacological properties.
Uniqueness
CephaelineHydrobromide is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to its analogs. Its hydrobromide form also provides distinct solubility and stability characteristics, making it suitable for various applications .
Properties
Molecular Formula |
C28H39BrN2O4 |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C28H38N2O4.BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H |
InChI Key |
IMINJYRRSNHIAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br |
Origin of Product |
United States |
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